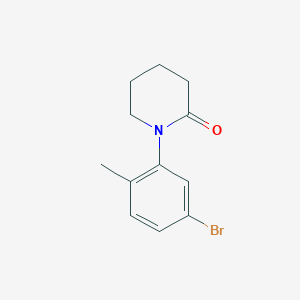

1-(5-Bromo-2-methylphenyl)piperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(5-Bromo-2-methylphenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1157455-49-6. It has a molecular weight of 268.15 and its IUPAC name is 1-(5-bromo-2-methylphenyl)-2-piperidinone .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H14BrNO/c1-9-5-6-10 (13)8-11 (9)14-7-3-2-4-12 (14)15/h5-6,8H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 268.15 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.Aplicaciones Científicas De Investigación

Enantiomeric Synthesis

1-(5-Bromo-2-methylphenyl)piperidin-2-one plays a role in the synthesis of enantiomerically pure 3-substituted piperidines, derived from lactams. This is significant for asymmetric synthesis, as seen in the work by Micouin et al. (1994), who synthesized a series of these compounds via the bromo derivative (Micouin et al., 1994).

Anticancer Agent Synthesis

Rehman et al. (2018) studied the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as potential anticancer agents. This highlights the use of this compound in developing new anticancer compounds (Rehman et al., 2018).

Chiral Separation Studies

Ali et al. (2016) conducted enantiomeric resolution and simulation studies of four enantiomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. Their research provides insights into the chiral recognition mechanisms that could be relevant for similar compounds (Ali et al., 2016).

DNA and HSA Binding Efficacy

Das et al. (2022) explored a Cu(II) complex involving a piperidine-based ligand, demonstrating high binding efficacy with DNA and human serum albumin (HSA), potentially leading to significant anticancer activity. This study underlines the compound's potential in biomedicine (Das et al., 2022).

Synthesis of Bioactive Compounds

Khalid et al. (2016) synthesized 1,3,4-oxadiazole derivatives with this compound. These compounds were evaluated for biological activities like enzyme inhibition, demonstrating the compound's utility in synthesizing biologically active molecules (Khalid et al., 2016).

Soluble Epoxide Hydrolase Inhibitors

Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, where bromo- and methylphenyl derivatives like this compound played a role in achieving high potency and selectivity (Thalji et al., 2013).

Analgesic Activity Studies

Chaudhary et al. (2012) synthesized derivatives for analgesic activity studies, demonstrating the potential of this compound in synthesizing compounds with significant pharmacological effects (Chaudhary et al., 2012).

N-Acyl Piperidine Synthesis

Mohanraj and Ponnuswamy (2017) synthesized N-acyl piperidines, where the compound was used to achieve specific conformations and potential antibacterial and antioxidant activities (Mohanraj & Ponnuswamy, 2017).

Photocycloaddition Studies

Albrecht et al. (2008) researched the photocycloaddition of dihydropyrrol-2-ones and dihydropyridin-2-ones, where the compound under study could contribute to the understanding of such reactions (Albrecht et al., 2008).

LSD1 Inhibitor Research

Niwa et al. (2018) synthesized and studied LSD1 inhibitors, where the compound's derivatives were crucial in understanding the binding modes and developing potent inhibitors (Niwa et al., 2018).

Tetrazole Derivatives Synthesis

Megha et al. (2023) synthesized tetrazole derivatives, highlighting the compound's role in developing potent biological agents (Megha et al., 2023).

Safety and Hazards

Propiedades

IUPAC Name |

1-(5-bromo-2-methylphenyl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-9-5-6-10(13)8-11(9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPGRXCHBRBXIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N2CCCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656362 |

Source

|

| Record name | 1-(5-Bromo-2-methylphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1157455-49-6 |

Source

|

| Record name | 1-(5-Bromo-2-methylphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)

![[(2-Carbamoylethyl)carbamoyl]formic acid](/img/structure/B1371110.png)

![2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371112.png)

![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)